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Compound of Interest

Compound Name: 1,1,3,3-Tetrabromoacetone

Cat. No.: B105956

An In-depth Technical Guide to the Reactivity of 1,1,3,3-Tetrabromoacetone

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,1,3,3-Tetrabromoacetone is a highly functionalized ketone characterized by its significant
reactivity, driven by the presence of four electron-withdrawing bromine atoms and an
electrophilic carbonyl center. This guide provides a comprehensive analysis of its chemical
behavior, focusing on the underlying principles that govern its reactions. We will explore its
synthesis, stability, and key transformations, with a particular emphasis on its participation in
the Favorskii rearrangement. This document serves as a technical resource, offering field-
proven insights and detailed experimental considerations for professionals in chemical
research and pharmaceutical development.

Molecular Structure and Physicochemical
Properties

1,1,3,3-Tetrabromoacetone (CAS No. 22612-89-1) is a polyhalogenated ketone with the
molecular formula CsH2BraO.[1][2] Its structure features an acetone backbone where all four
alpha-hydrogens have been substituted by bromine atoms. This extensive bromination is the
primary determinant of its chemical personality, rendering the alpha-carbons highly electrophilic
and the bromine atoms effective leaving groups.
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The molecule is a white, low-melting solid with a pungent odor, and it is sensitive to
temperature.[1][3] It is generally soluble in organic solvents like chloroform, dichloromethane,
ethyl acetate, and methanol.[3][4]

Property Value References
Molecular Formula C3H2BraO [11[3]
Molar Mass 373.66 g/mol [2][3]
Appearance White, low-melting solid [1][3]
Melting Point 36°C [11[4]
Boiling Point 129-130°C (at 7 Torr) [11[3]
Density ~2.904 g/cm?3 (Predicted) [1]14]

Soluble in Chloroform,
Solubility Dichloromethane, Ethyl [3114]

Acetate, Methanol

Refrigerator, Temperature
Storage N [1][4]
Sensitive

Synthesis of 1,1,3,3-Tetrabromoacetone

The preparation of 1,1,3,3-tetrabromoacetone is typically achieved through the exhaustive
bromination of acetone. This reaction proceeds under agueous or acidic conditions, often with
hydrogen bromide acting as a catalyst.[4] The process involves the stepwise substitution of the
alpha-hydrogens of acetone with bromine.

The reaction is often not perfectly selective and can result in a mixture of brominated acetones,
including mono-, di-, and tribromoacetone derivatives.[5] Controlling the reaction conditions,
such as ensuring the rapid and thorough mixing of bromine and acetone before the reaction
fully initiates, is crucial to minimize the formation of lesser-brominated byproducts and
maximize the yield of the desired tetrabrominated product.[5][6]
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Figure 1: Synthetic pathway to 1,1,3,3-Tetrabromoacetone.

Core Reactivity and Mechanistic Principles

The reactivity of 1,1,3,3-tetrabromoacetone is dominated by two key features: the electrophilic
nature of the carbonyl carbon and the presence of four bromine atoms on the alpha-carbons.
Unlike typical a-halo ketones, it lacks any a'-hydrogens, which fundamentally alters its reaction
pathways, particularly in the presence of a base.

The Absence of Enolization

For many a-halo ketones, a crucial reaction step is the deprotonation of an a'-hydrogen (a
hydrogen on the carbon on the other side of the carbonyl) to form an enolate.[7] This enolate is
a key intermediate in the classic Favorskii rearrangement.[8][9] 1,1,3,3-Tetrabromoacetone
has no such hydrogens, making enolate formation impossible. This structural constraint forces
the molecule into alternative mechanistic pathways.

The Quasi-Favorskii Rearrangement

In the presence of a base, such as an alkoxide, 1,1,3,3-tetrabromoacetone undergoes a
rearrangement known as the quasi-Favorskii (or pseudo-Favorskii) rearrangement.[9][10] This
mechanism is characteristic of a-halo ketones that cannot form an enolate.[10]

The reaction is initiated by the nucleophilic attack of the base (e.g., methoxide) on the
electrophilic carbonyl carbon. This forms a tetrahedral intermediate. Instead of forming a
cyclopropanone ring (which requires an enolate), this intermediate collapses in a concerted
fashion. A neighboring bromomethyl group migrates, displacing a bromide ion from the other
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alpha-carbon. This process ultimately leads to the formation of a carboxylic acid derivative,
such as an ester.[9]
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Figure 2: Mechanism of the Quasi-Favorskii Rearrangement.

Key Synthetic Applications

The unique reactivity of 1,1,3,3-tetrabromoacetone makes it a valuable, albeit specialized,
intermediate in organic synthesis.

Reaction with Sodium Methoxide
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A classic example of its reactivity is the reaction with sodium methoxide in methanol.[11] This
reaction proceeds via the quasi-Favorskii rearrangement to yield an a,-unsaturated ester. The
strong nucleophilic character of the methoxide ion initiates the attack on the carbonyl group,
and the subsequent rearrangement is driven by the stability of the resulting conjugated system
and the excellent leaving group ability of the bromide ion.[11][12]

Intermediate in Complex Syntheses

1,1,3,3-Tetrabromoacetone serves as an intermediate in the synthesis of certain complex
molecules. For instance, it is used in the preparation of an isotope-labeled version of Mutagen
X (MX), a chlorinated furanone that is a significant disinfection byproduct in drinking water.[4]
This application highlights its utility in constructing highly functionalized and specialized
chemical structures.

Experimental Protocol: Quasi-Favorskii
Rearrangement

The following is a generalized protocol for the reaction of 1,1,3,3-tetrabromoacetone with
sodium methoxide, based on standard procedures for Favorskii rearrangements.[8][13]

Objective: To synthesize a methyl 2,3-dibromoacrylate derivative via the quasi-Favorskii
rearrangement of 1,1,3,3-tetrabromoacetone.

Materials:

e 1,1,3,3-Tetrabromoacetone

Sodium methoxide (NaOMe)

Anhydrous Methanol (MeOH)

Diethyl ether

Saturated aqueous ammonium chloride (NH4Cl)

Saturated aqueous sodium chloride (Brine)
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e Anhydrous magnesium sulfate (MgSQa)

e Round-bottom flask, reflux condenser, magnetic stirrer, dropping funnel, ice bath.

Procedure:

e Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer,
reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen), dissolve
1,1,3,3-tetrabromoacetone in anhydrous methanol. Cool the flask to 0°C using an ice/water
bath.

o Reagent Addition: Prepare a solution of sodium methoxide in anhydrous methanol. Add this
solution dropwise to the stirred solution of tetrabromoacetone over 30-60 minutes,
maintaining the temperature at 0°C.

» Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room
temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the
consumption of the starting material.

e Quenching: Cool the reaction mixture back to 0°C and carefully quench by adding saturated
agueous NHa4Cl solution to neutralize the excess base.[8]

o Extraction: Transfer the mixture to a separatory funnel. Dilute with diethyl ether and water.
Separate the layers and extract the aqueous layer twice more with diethyl ether.

e Washing: Combine the organic layers and wash sequentially with water and then brine to
remove any remaining water-soluble impurities.

e Drying and Concentration: Dry the organic layer over anhydrous MgSOQOea, filter, and
concentrate the solvent under reduced pressure using a rotary evaporator.

« Purification: The crude residue can be purified via silica gel flash chromatography to afford
the desired ester product.[8]
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Figure 3: General workflow for a Quasi-Favorskii reaction.

Safety and Handling
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Polyhalogenated ketones are often irritants and lachrymators. 1,1,3,3-Tetrabromoacetone is
classified as irritating to the eyes, respiratory system, and skin.[1][3] Appropriate personal
protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn. All
manipulations should be performed in a well-ventilated chemical fume hood.[14] In case of
contact with eyes, rinse immediately with plenty of water and seek medical advice.[3]

Conclusion

1,1,3,3-Tetrabromoacetone is a potent electrophilic substrate whose reactivity is uniquely
defined by its polyhalogenated structure and lack of enolizable protons. Its primary reaction
pathway in the presence of bases is the quasi-Favorskii rearrangement, a powerful tool for
carbon skeleton modification. Understanding this distinct reactivity allows researchers and
synthetic chemists to leverage this compound as a strategic intermediate for accessing
complex and highly functionalized molecular architectures. Careful handling and adherence to
safety protocols are paramount when working with this energetic and irritant compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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